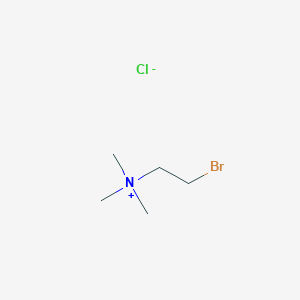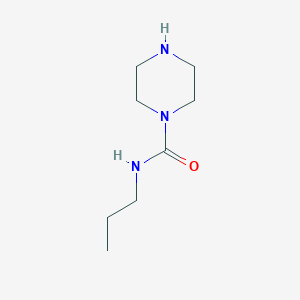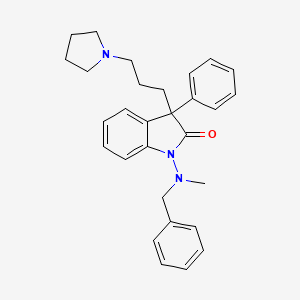
1-(Benzylmethylamino)-3-phenyl-3-(3-(1-pyrrolidinyl)propyl)-2-indolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Benzyl(methyl)amino]-3-phenyl-3-[3-(1-pyrrolidinyl)propyl]-2-indolinone is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a benzyl(methyl)amino group, a phenyl group, and a pyrrolidinylpropyl group attached to an indolinone core.
Méthodes De Préparation
The synthesis of 1-[Benzyl(methyl)amino]-3-phenyl-3-[3-(1-pyrrolidinyl)propyl]-2-indolinone can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
1-[Benzyl(methyl)amino]-3-phenyl-3-[3-(1-pyrrolidinyl)propyl]-2-indolinone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl(methyl)amino group, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Applications De Recherche Scientifique
1-[Benzyl(methyl)amino]-3-phenyl-3-[3-(1-pyrrolidinyl)propyl]-2-indolinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[Benzyl(methyl)amino]-3-phenyl-3-[3-(1-pyrrolidinyl)propyl]-2-indolinone involves its interaction with specific molecular targets and pathways. The indole core can bind to multiple receptors, influencing various biological processes . The compound’s benzyl(methyl)amino group and pyrrolidinylpropyl group contribute to its binding affinity and specificity, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
1-[Benzyl(methyl)amino]-3-phenyl-3-[3-(1-pyrrolidinyl)propyl]-2-indolinone can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
Indole-3-carbinol: Studied for its anticancer effects.
Propriétés
Numéro CAS |
33456-19-8 |
|---|---|
Formule moléculaire |
C29H33N3O |
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
1-[benzyl(methyl)amino]-3-phenyl-3-(3-pyrrolidin-1-ylpropyl)indol-2-one |
InChI |
InChI=1S/C29H33N3O/c1-30(23-24-13-4-2-5-14-24)32-27-18-9-8-17-26(27)29(28(32)33,25-15-6-3-7-16-25)19-12-22-31-20-10-11-21-31/h2-9,13-18H,10-12,19-23H2,1H3 |
Clé InChI |
UDXSERIMJLXREC-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)N2C3=CC=CC=C3C(C2=O)(CCCN4CCCC4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


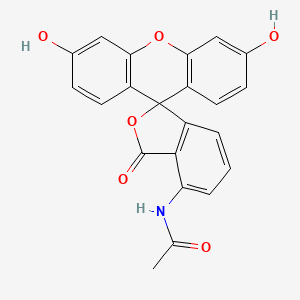
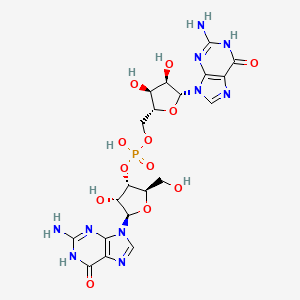
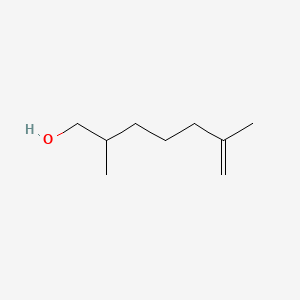
![sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B13829310.png)
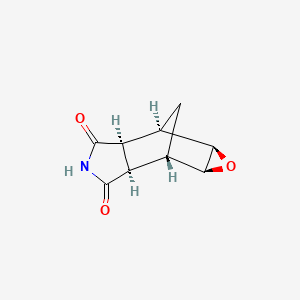
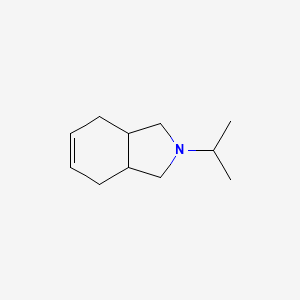
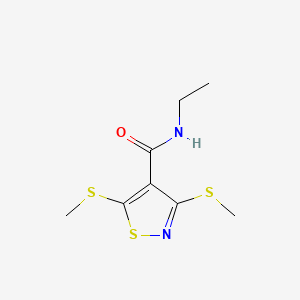
![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)
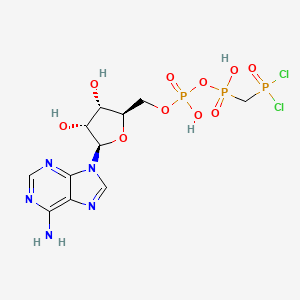
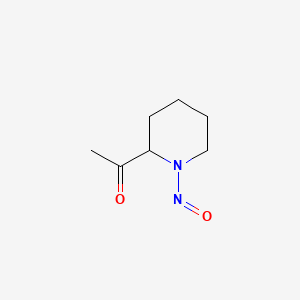

![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
